molecular formula C11H13FN2O B12513408 5-Fluoro-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

5-Fluoro-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

Cat. No.: B12513408
M. Wt: 208.23 g/mol
InChI Key: WDYXEXPXLJSQFV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves the formation of the oxazoline ring followed by its attachment to the fluoropyridine moiety. One common method involves the reaction of 2-fluoropyridine with an appropriate oxazoline precursor under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-Fluoro-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom and the oxazoline ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is unique due to the presence of both a fluorine atom and an oxazoline ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

2-(5-fluoropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H13FN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3

InChI Key

WDYXEXPXLJSQFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)F

Origin of Product

United States

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